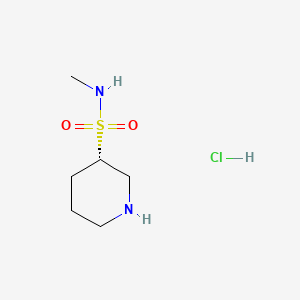![molecular formula C7H16ClNS B13485340 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H15NS·HCl It is a cyclobutane derivative with a methylsulfanyl group attached to the ethyl chain and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a substitution reaction using a suitable methylsulfanyl reagent.
Amination: The amine group is introduced through an amination reaction, often using ammonia or an amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the cyclobutane ring or the amine group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-one: A related compound with a ketone group instead of an amine group.
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-ol: A similar compound with a hydroxyl group.
Uniqueness
3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride is unique due to the presence of both the amine and methylsulfanyl groups, which confer distinct chemical and biological properties. Its ability to form hydrochloride salts enhances its solubility and stability, making it suitable for various applications.
属性
分子式 |
C7H16ClNS |
|---|---|
分子量 |
181.73 g/mol |
IUPAC 名称 |
3-(2-methylsulfanylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H |
InChI 键 |
UUXKAYQQQFQDAC-UHFFFAOYSA-N |
规范 SMILES |
CSCCC1CC(C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
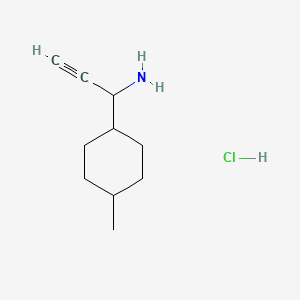
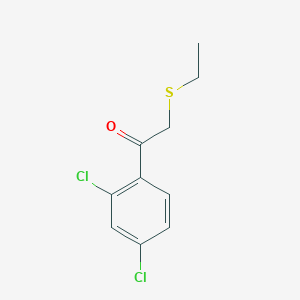
![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)


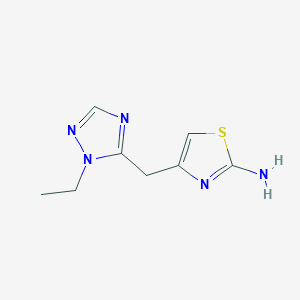
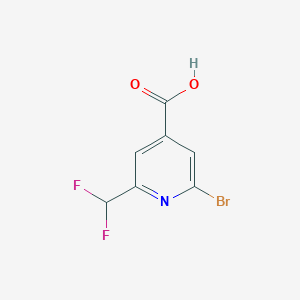
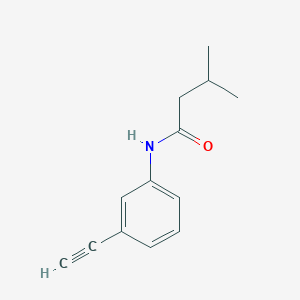
![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)
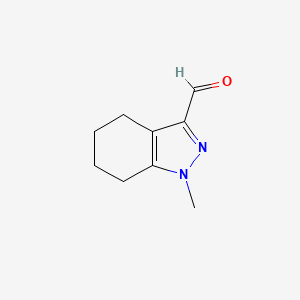
![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
amine hydrochloride](/img/structure/B13485333.png)
